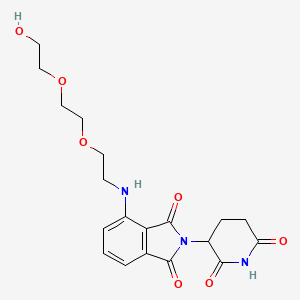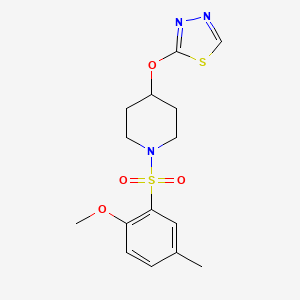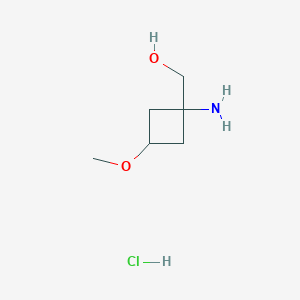
Methyl 2,3-dioxoindoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,3-dioxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 153072-43-6. It has a molecular weight of 205.17 and its IUPAC name is methyl 2,3-dioxo-4-indolinecarboxylate . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of “Methyl 2,3-dioxoindoline-4-carboxylate” involves stirring the compound in acetonitrile and water with silver trifluoroacetate at 80°C for one hour and 30 minutes . Another method involves using diethylamino-sulfur trifluoride in chloroform at 20°C for 1 hour .Molecular Structure Analysis
The molecular formula of “Methyl 2,3-dioxoindoline-4-carboxylate” is C10H7NO4 . The InChI Key is DKKOUROAVJVZRT-UHFFFAOYSA-N .Chemical Reactions Analysis
Carboxylic acids and salts having alkyl chains longer than six carbons exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule .Physical And Chemical Properties Analysis
“Methyl 2,3-dioxoindoline-4-carboxylate” has a number of physical and chemical properties. It has a molar refractivity of 53.44 and a topological polar surface area (TPSA) of 72.47 Ų . It is very soluble, with a solubility of 4.75 mg/ml or 0.0232 mol/l .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity in Cancer Research
Methyl 2,3-dioxoindoline-4-carboxylate derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. For instance, a study synthesized a series of 1,3-dioxoindan-2-carboxylic acid arylamides, finding compound 3e particularly active against the SK-OV-3 cell line, highlighting its potential in cancer therapeutics (Jung et al., 2004).
Anticonvulsant and Antidepressant Effects
Research has explored the anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. In a study, these compounds were found to protect against pentylenetetrazole-induced seizures and showed potent antidepressant-like activity in a forced swimming test model, suggesting their therapeutic potential in neurological disorders (Zhen et al., 2015).
HIV-1 Reverse Transcriptase Inhibitors
Compounds based on 2,3-dioxoindoline have been evaluated as potential HIV-1 reverse transcriptase inhibitors. A study designed and synthesized N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, identifying two hybrids with higher RT inhibitory activity than the standard rilpivirine, providing insights into novel HIV treatment strategies (Devale et al., 2017).
Crystallography and Molecular Interactions
In the field of crystal engineering, the structure and intermolecular interactions of compounds related to methyl 2,3-dioxoindoline-4-carboxylate have been studied. A paper analyzed the crystallographic structures of two biologically active molecules, providing quantitative insights into their molecular conformation and stability in solid state (Dey et al., 2014).
Anticonvulsant and Neurotoxic Properties
Studies have also been conducted on the anticonvulsant and neurotoxic properties of methyl 2,3-dioxoindoline-4-carboxylate derivatives. For example, one research synthesized and evaluated phenytoin derivatives for their anticonvulsant activity, contributing to the development of new therapeutic agents for seizure disorders (Deodhar et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,3-dioxo-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)5-3-2-4-6-7(5)8(12)9(13)11-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKOUROAVJVZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735803.png)






![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2735813.png)
![6-(3-Fluorophenyl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2735815.png)
![2-[2-(2,4-Dichlorophenyl)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2735819.png)
![(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2735822.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2735824.png)